![molecular formula C16H13N3O2S B2517621 N-[4-(4-Oxo-2-sulfanylquinazolin-3(4H)-yl)phenyl]acetamid CAS No. 497060-21-6](/img/structure/B2517621.png)
N-[4-(4-Oxo-2-sulfanylquinazolin-3(4H)-yl)phenyl]acetamid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[4-(4-oxo-2-sulfanylquinazolin-3(4H)-yl)phenyl]acetamide is a quinazolinone derivative known for its diverse biological activities. Quinazolinone compounds are of significant interest in medicinal chemistry due to their potential therapeutic applications, including antimicrobial, antitubercular, and anti-HIV activities .
Wissenschaftliche Forschungsanwendungen
N-[4-(4-oxo-2-sulfanylquinazolin-3(4H)-yl)phenyl]acetamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Medicine: Its potential anti-HIV activity is being explored for therapeutic applications.
Wirkmechanismus
Target of Action
Quinazolinone derivatives have been known to exhibit a broad spectrum of biological activities, including anti-cancer, anti-microbial, anti-convulsant, and antihyperlipidaemia . They have been used as inhibitors for multiple protein kinases .
Mode of Action
It is known that quinazolinone derivatives can act as multi-kinase inhibitors . They interact with their targets, leading to changes in the function of these proteins, which can result in a variety of downstream effects.
Biochemical Pathways
Quinazolinone derivatives have been reported to inhibit multiple protein kinases, affecting various cellular processes .
Result of Action
Quinazolinone derivatives have been reported to exhibit anti-cancer activities against various cell lines .
Vorbereitungsmethoden
The synthesis of N-[4-(4-oxo-2-sulfanylquinazolin-3(4H)-yl)phenyl]acetamide typically involves the reaction of 4-oxo-2-sulfanylquinazoline with an appropriate acylating agent. The reaction conditions often include the use of solvents like pyridine and catalysts to facilitate the acylation process . Industrial production methods may involve optimizing these conditions to achieve higher yields and purity.
Analyse Chemischer Reaktionen
N-[4-(4-oxo-2-sulfanylquinazolin-3(4H)-yl)phenyl]acetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones under specific conditions.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfanyl group. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used.
Vergleich Mit ähnlichen Verbindungen
N-[4-(4-oxo-2-sulfanylquinazolin-3(4H)-yl)phenyl]acetamide is unique compared to other quinazolinone derivatives due to its specific substitution pattern. Similar compounds include:
4-oxo-2-methylquinazolin-3(4H)-yl derivatives: These compounds also exhibit antimicrobial activities but differ in their substitution groups.
Benzoxazinone derivatives: These compounds share some structural similarities but have different biological activities and applications. The uniqueness of N-[4-(4-oxo-2-sulfanylquinazolin-3(4H)-yl)phenyl]acetamide lies in its specific sulfanyl and phenyl substitutions, which contribute to its distinct biological properties.
Eigenschaften
IUPAC Name |
N-[4-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3O2S/c1-10(20)17-11-6-8-12(9-7-11)19-15(21)13-4-2-3-5-14(13)18-16(19)22/h2-9H,1H3,(H,17,20)(H,18,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOWRYNNMRUGDHY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3NC2=S |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-[2-(5-chlorothiophen-2-yl)-2-methoxyethyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide](/img/structure/B2517539.png)
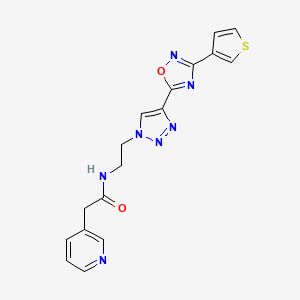
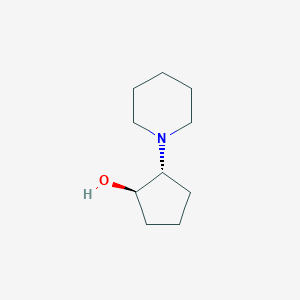


![1-[2-(oxolan-3-yloxy)pyridine-3-carbonyl]piperidine-4-carbonitrile](/img/structure/B2517547.png)
![2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]-1-[4-(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)piperazin-1-yl]ethan-1-one](/img/structure/B2517548.png)
![1-Thia-6-azaspiro[3.4]octane 1,1-dioxide](/img/structure/B2517549.png)
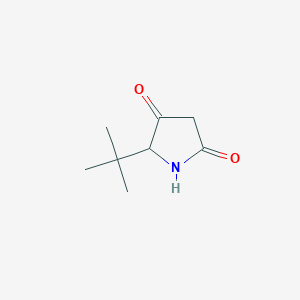
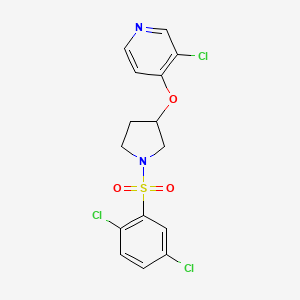
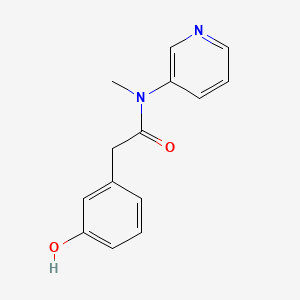

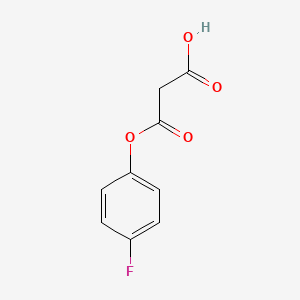
![1-(cyclopropylsulfonyl)-N-(4,5,6,7-tetrahydrobenzo[c]isoxazol-3-yl)azetidine-3-carboxamide](/img/structure/B2517558.png)
